

# Application Notes and Protocols for C108297 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

C108297, also known as CORT-108297, is a selective, non-steroidal modulator of the glucocorticoid receptor (GR).[1] It demonstrates high binding affinity for the GR and exhibits both agonistic and antagonistic properties depending on the specific cellular context and the presence of nuclear receptor co-regulators.[1][2][3] This selective modulation presents a promising therapeutic avenue, potentially separating the anti-inflammatory benefits of glucocorticoids from their undesirable metabolic side effects.[1] Preclinical research in animal models has explored the utility of C108297 in a variety of conditions, including stress-related psychiatric disorders, obesity, inflammation, and neurological damage following status epilepticus.[1][3][4][5][6]

These application notes provide detailed protocols for the preparation and administration of **C108297** in common animal models, primarily mice and rats, via subcutaneous and oral routes. The information is compiled from various preclinical studies to assist researchers in designing and executing their own in vivo experiments.

# Data Presentation: Quantitative Summary of C108297 Administration in Animal Models



The following tables summarize the dosages and administration routes of **C108297** used in various published studies.

Table 1: C108297 Administration in Mouse Models

| Indication                         | Mouse<br>Strain | Administr<br>ation<br>Route                                 | Dosage              | Frequenc<br>y                       | Vehicle                                                                   | Referenc<br>e |
|------------------------------------|-----------------|-------------------------------------------------------------|---------------------|-------------------------------------|---------------------------------------------------------------------------|---------------|
| Status<br>Epilepticus              | FVB             | Subcutane ous (s.c.)                                        | 15, 30, 80<br>mg/kg | Once daily<br>for 10 days           | Polyethyle<br>ne glycol                                                   | [3][5]        |
| Diet-<br>induced<br>Obesity        | C57BL/6J        | Not<br>specified                                            | 40 mg/kg            | Twice daily<br>(BID) for 4<br>weeks | Not<br>specified                                                          | [7]           |
| Diet-<br>induced<br>Obesity        | C57BL/6J        | Not<br>specified                                            | 80 mg/kg            | Once daily<br>(QD) for 4<br>weeks   | Not<br>specified                                                          | [7]           |
| Stress                             | C57BL/6         | Subcutane<br>ous (s.c.)<br>or<br>Intraperiton<br>eal (i.p.) | 15 - 80<br>mg/kg    | Not<br>specified                    | 10% DMSO, 40% PEG300, 5% Tween- 80, 45% saline; or 10% DMSO, 90% corn oil | [1]           |
| Wobbler<br>Mouse<br>Model<br>(ALS) | Wobbler<br>mice | Subcutane<br>ous (s.c.)                                     | Not<br>specified    | Daily for 4<br>days                 | Not<br>specified                                                          | [8]           |

Table 2: C108297 Administration in Rat Models



| Indication                             | Rat Strain         | Administr<br>ation<br>Route | Dosage           | Frequenc<br>y       | Vehicle          | Referenc<br>e |
|----------------------------------------|--------------------|-----------------------------|------------------|---------------------|------------------|---------------|
| Stress                                 | Sprague-<br>Dawley | Not<br>specified            | 30, 60<br>mg/kg  | Daily for 5<br>days | Not<br>specified | [9]           |
| Alcohol<br>Self-<br>Administrat<br>ion | Not<br>specified   | Not<br>specified            | Not<br>specified | Not<br>specified    | Not<br>specified | [10]          |

## **Experimental Protocols**

# Protocol 1: Subcutaneous (s.c.) Administration of C108297 in Mice

This protocol is a synthesis of best practices for subcutaneous injections in mice.[4][7][11][12] [13]

#### Materials:

- C108297 powder
- Vehicle (e.g., Polyethylene glycol (PEG), or a solution of 10% DMSO, 40% PEG300, 5%
   Tween-80, and 45% saline)[1][3]
- Sterile 1.5 mL microcentrifuge tubes
- · Vortex mixer
- Water bath or heating block (optional)
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)[4]
- 70% ethanol wipes



- Animal scale
- Appropriate personal protective equipment (PPE)

#### Procedure:

- Preparation of C108297 Formulation:
  - For a Polyethylene Glycol (PEG) based vehicle:
    - In a sterile microcentrifuge tube, weigh the required amount of C108297 powder.
    - Add the calculated volume of PEG to achieve the desired final concentration (e.g., 6 mg/mL).[3]
    - Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.[4]
  - For a DMSO/PEG/Tween-80/Saline based vehicle:
    - In a sterile microcentrifuge tube, dissolve the C108297 powder in DMSO first.
    - Add PEG300 and Tween-80, vortexing after each addition.
    - Finally, add the saline and vortex until a clear solution is obtained.[1]
  - For a DMSO/Corn Oil based vehicle:
    - Dissolve C108297 in DMSO.
    - Add the corn oil and vortex thoroughly.[1]
- Animal Preparation and Dosing:
  - Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg). The maximum recommended volume for a single subcutaneous injection site in a mouse is 10 ml/kg.[4][7]
  - Restrain the mouse using an appropriate technique, such as the scruffing method.[11][12]



- Identify the injection site, typically the loose skin over the back, between the shoulder blades.
- Wipe the injection site with a 70% ethanol wipe and allow it to dry.
- Gently lift the skin to form a "tent."
- Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the spine.[4]
   [12]
- Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel.
   If blood appears in the syringe hub, withdraw the needle and repeat the procedure with a fresh needle and syringe at a different site.[4]
- Slowly inject the calculated volume of the C108297 formulation.
- Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

## Protocol 2: Oral Gavage Administration of C108297 in Mice

This protocol outlines the standard procedure for oral gavage in mice.[5][8][14][15][16]

#### Materials:

- C108297 formulation (prepared as in Protocol 1, ensuring the vehicle is suitable for oral administration)
- Sterile, flexible, or rigid oral gavage needles (18-20 gauge for adult mice) with a rounded tip. [5][8]
- Sterile syringes (1 mL)
- Animal scale



- Permanent marker
- Appropriate PPE

#### Procedure:

- Preparation:
  - Prepare the C108297 formulation. The choice of vehicle should be appropriate for oral delivery.
  - Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.[5][16]
  - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth and mark the needle with a permanent marker.[14]

#### Administration:

- Restrain the mouse securely, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5][8]
- The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition it. Do not force the needle, as this can cause esophageal or tracheal perforation.[14]
- Once the needle is advanced to the pre-measured depth, administer the C108297 solution slowly and steadily.[16]
- After administration, gently withdraw the gavage needle along the same path of insertion.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[5]



# Mandatory Visualizations C108297 Mechanism of Action: Selective Glucocorticoid Receptor Modulation



Click to download full resolution via product page

Caption: Signaling pathway of C108297 as a selective GR modulator.

## **Experimental Workflow: In Vivo Study of C108297**





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with C108297.



# **Logical Relationship: Decision Tree for Route of Administration**





Click to download full resolution via product page

Caption: Decision tree for selecting an appropriate administration route.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]







To cite this document: BenchChem. [Application Notes and Protocols for C108297
 Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15612248#c108297-administration-route-for-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com